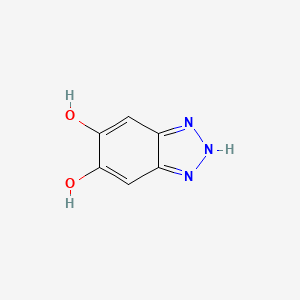

2H-benzotriazole-5,6-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotification of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .

Molecular Structure Analysis

The molecular structure of 2H-benzotriazole-5,6-diol is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H5N3O2.

Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .

Scientific Research Applications

Environmental Presence and Degradation

Biotransformation and Environmental Persistence : Benzotriazoles, including derivatives like 2H-benzotriazole-5,6-diol, are recognized for their widespread use as corrosion inhibitors in various industrial and domestic products. Their persistence in the aquatic environment raises concerns about their biotransformation and degradation pathways. Studies have shown that these compounds undergo partial degradation in conventional wastewater treatment processes, leading to the formation of transformation products that retain environmental relevance due to their persistence in water bodies (Huntscha et al., 2014).

Advanced Oxidation Processes : The difficulty in fully mineralizing benzotriazoles through biological wastewater treatment highlights the need for advanced oxidation processes. Research into UV-based and UV/H2O2 advanced oxidation has shown promise in degrading benzotriazoles more effectively than traditional methods, suggesting an avenue for reducing their environmental impact (Bahnmueller et al., 2015).

Ecotoxicological Effects

Toxicity to Aquatic Species : The presence of benzotriazoles in aquatic environments has prompted investigations into their toxicity to aquatic organisms. Studies have indicated varying levels of acute toxicity to species such as Daphnia magna, highlighting the potential ecological risks posed by these compounds (Pillard et al., 2001). Further research into the endocrine-disrupting effects of benzotriazoles on aquatic life has shown that these compounds can affect molting frequency and hormone-mediated processes in a species-dependent manner, underlining the complexity of their impact on aquatic ecosystems (Giraudo et al., 2017).

Reaction Mechanisms and Chemical Synthesis

Chemical Reactivity and Synthesis Applications : Beyond environmental concerns, benzotriazoles are of interest for their chemical properties and potential in synthesis. The reactivity of benzotriazole derivatives in various chemical reactions, including their use in synthesizing novel compounds, has been explored to expand the utility of these molecules in organic chemistry (Katritzky et al., 2003).

Mechanism of Action

Target of Action

The primary targets of 2H-Benzotriazole-5,6-diol are enzymes and receptors in biological systems . The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with these targets .

Mode of Action

This compound interacts with its targets through diverse non-covalent interactions . These interactions allow the compound to bind with enzymes and receptors, thereby influencing their function .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Benzotriazole derivatives have shown potency in treating various conditions such as cancers and microbial infections , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, benzotriazoles are only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . This environmental persistence could potentially influence the compound’s action.

Safety and Hazards

Future Directions

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . Future research may focus on developing these applications further.

Biochemical Analysis

Biochemical Properties

Benzotriazole derivatives are known to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Cellular Effects

Benzotriazole derivatives have shown potential in treating various conditions such as cancers and microbial infections . They have also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzotriazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzotriazole derivatives have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzotriazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzotriazole derivatives are known to be directed to specific compartments or organelles .

properties

IUPAC Name |

2H-benzotriazole-5,6-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-1-3-4(2-6(5)11)8-9-7-3/h1-2,10-11H,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKIGTBGYAQOMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2443931.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2443932.png)

![1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2443940.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)

![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)